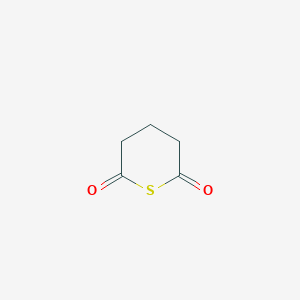![molecular formula C12H11NO3 B13095643 Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) CAS No. 261163-69-3](/img/structure/B13095643.png)
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) is a complex organic compound with a unique structure that combines the indole and cyclopentane moieties.
Méthodes De Préparation
The synthesis of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) involves multiple steps, typically starting with the formation of the indole ring system. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
laboratory-scale synthesis typically involves the use of standard organic chemistry techniques and reagents .
Analyse Des Réactions Chimiques
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) involves its interaction with various molecular targets. Its indole moiety allows it to interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) can be compared to other indole derivatives, such as:
Indole-3-carbinol: Known for its anti-cancer properties, this compound is found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
The uniqueness of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) lies in its combined indole and cyclopentane structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
261163-69-3 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-hydroxy-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5,8-dione |
InChI |
InChI=1S/C12H11NO3/c1-5-4-8(15)11-9(12(5)16)6-2-3-7(14)10(6)13-11/h4,7,13-14H,2-3H2,1H3 |
Clé InChI |
GPFZOPSRKNDAIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


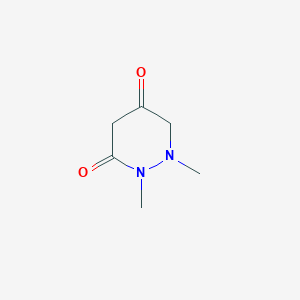
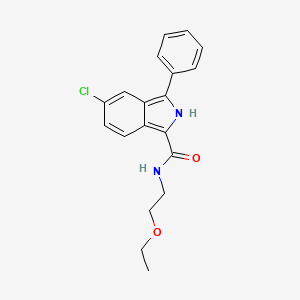
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
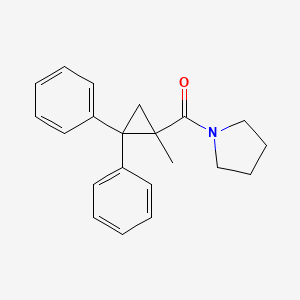
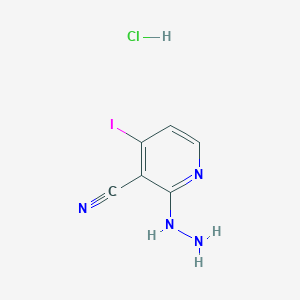
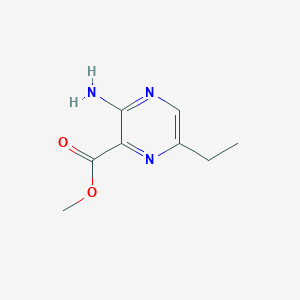
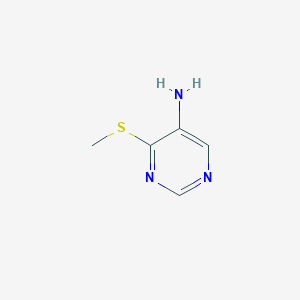

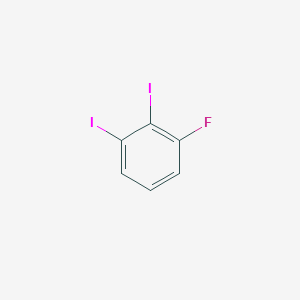
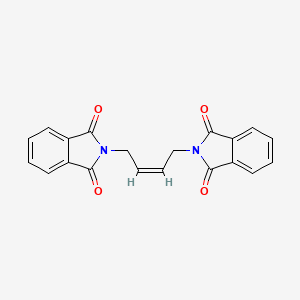
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
